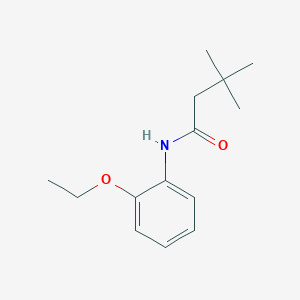![molecular formula C22H22N4O4S B297189 1-(3,4-dimethylphenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297189.png)
1-(3,4-dimethylphenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethylphenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic benefits in various diseases, including cancer and autoimmune disorders.
Mechanism of Action
TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathway of B-cell receptor (BCR) and Fc receptor (FcR) pathways. By inhibiting BTK, TAK-659 prevents the activation of downstream signaling pathways, leading to the inhibition of cell proliferation, survival, and migration in cancer cells. In autoimmune disorders, TAK-659 modulates the immune response by inhibiting the production of inflammatory cytokines and reducing the activation of B cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, TAK-659 inhibits the phosphorylation of BTK and downstream signaling molecules, leading to the inhibition of cell proliferation, survival, and migration. In autoimmune disorders, TAK-659 reduces the activation of B cells and the production of inflammatory cytokines, leading to the modulation of the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of TAK-659 is its specificity for BTK, making it a potential treatment option for diseases that involve the BCR and FcR pathways. TAK-659 also has good pharmacokinetic properties, including high oral bioavailability and a long half-life, making it suitable for oral administration. However, the limitations of TAK-659 include its potential toxicity and off-target effects, which need to be further studied in clinical trials.
Future Directions
There are several future directions for the research and development of TAK-659. One direction is to further study the efficacy and safety of TAK-659 in clinical trials for various diseases, including cancer and autoimmune disorders. Another direction is to investigate the potential combination therapy of TAK-659 with other targeted therapies or immunotherapies. Finally, the development of more potent and selective BTK inhibitors based on the structure of TAK-659 is an area of active research.
Conclusion
In conclusion, TAK-659 is a small molecule inhibitor with potential therapeutic benefits in various diseases, including cancer and autoimmune disorders. Its specificity for BTK and good pharmacokinetic properties make it a promising treatment option. However, further studies are needed to fully understand its mechanism of action, efficacy, and safety in clinical trials. The future directions for the research and development of TAK-659 are promising and could lead to the development of more effective treatments for cancer and autoimmune disorders.
Synthesis Methods
TAK-659 can be synthesized using a multi-step process that involves the reaction of different reagents and catalysts. The synthesis starts with the reaction of 3,4-dimethylbenzaldehyde and ethyl acetoacetate in the presence of piperidine to form 1-(3,4-dimethylphenyl)-2-ethoxycarbonyl-1,3-butadiene. This intermediate is then treated with thiosemicarbazide and triethylamine to form 1-(3,4-dimethylphenyl)-2-thioxo-4,6(1H,5H)-pyrimidinedione. Finally, the addition of 4-(2-furoyl)-1-piperazinecarboxylic acid hydrazide and acetic anhydride in the presence of pyridine produces TAK-659.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic benefits in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing tumor size in animal models. TAK-659 has also been shown to have immunomodulatory effects, making it a potential treatment option for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
properties
Molecular Formula |
C22H22N4O4S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(5E)-1-(3,4-dimethylphenyl)-5-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H22N4O4S/c1-14-5-6-16(12-15(14)2)26-20(28)17(19(27)23-22(26)31)13-24-7-9-25(10-8-24)21(29)18-4-3-11-30-18/h3-6,11-13H,7-10H2,1-2H3,(H,23,27,31)/b17-13+ |
InChI Key |
YJBKAUUHWGYAKZ-GHRIWEEISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/N3CCN(CC3)C(=O)C4=CC=CO4)/C(=O)NC2=S)C |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CN3CCN(CC3)C(=O)C4=CC=CO4)C(=O)NC2=S)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CN3CCN(CC3)C(=O)C4=CC=CO4)C(=O)NC2=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B297118.png)


![6-hydroxy-5-{(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[4-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297122.png)
![2-[[4-[Bis(4-hydroxy-1,3-dimethyl-6-oxo-2-sulfanylidenepyrimidin-5-yl)methyl]-2-chloro-6-ethoxyphenoxy]methyl]benzonitrile](/img/structure/B297124.png)
![2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297126.png)
![3-methoxy-4-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B297127.png)
![4-bromo-2-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B297129.png)
![5-(1,3-benzodioxol-5-yl)-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297130.png)